molecular formula C8H9ClN2O B067541 2-Chloro-1-(2,4-diaminophenyl)ethanone CAS No. 163595-54-8

2-Chloro-1-(2,4-diaminophenyl)ethanone

Cat. No. B067541
M. Wt: 184.62 g/mol
InChI Key: AMEYPXQPBKGNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2,4-diaminophenyl)ethanone, also known as CDAE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CDAE is a derivative of 2,4-diaminophenyl, which is a compound commonly found in many pharmaceuticals.

Scientific Research Applications

2-Chloro-1-(2,4-diaminophenyl)ethanone has been found to have potential applications in the field of medicine. It has been studied for its anti-cancer properties, specifically its ability to inhibit the growth of cancer cells. 2-Chloro-1-(2,4-diaminophenyl)ethanone has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the formation of advanced glycation end products (AGEs) which are implicated in the development of many diseases including diabetes and Alzheimer's.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(2,4-diaminophenyl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. 2-Chloro-1-(2,4-diaminophenyl)ethanone has also been found to inhibit the formation of AGEs by binding to reactive carbonyl groups.

Biochemical And Physiological Effects

2-Chloro-1-(2,4-diaminophenyl)ethanone has been found to have a low toxicity profile and does not appear to have any significant side effects. In vitro studies have shown that 2-Chloro-1-(2,4-diaminophenyl)ethanone is effective in inhibiting the growth of cancer cells and reducing inflammation. Animal studies have also shown promising results in terms of its anti-cancer properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Chloro-1-(2,4-diaminophenyl)ethanone in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have more significant side effects. However, one of the limitations of using 2-Chloro-1-(2,4-diaminophenyl)ethanone is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-Chloro-1-(2,4-diaminophenyl)ethanone. One area of interest is its potential use in combination with other anti-cancer drugs to increase their effectiveness. Another area of interest is its potential use as an anti-inflammatory agent in the treatment of diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-1-(2,4-diaminophenyl)ethanone and to determine its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-Chloro-1-(2,4-diaminophenyl)ethanone involves the reaction of 2,4-diaminophenyl with chloroacetyl chloride. The reaction is carried out in the presence of a base catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-1-(2,4-diaminophenyl)ethanone.

properties

CAS RN

163595-54-8

Product Name

2-Chloro-1-(2,4-diaminophenyl)ethanone

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

2-chloro-1-(2,4-diaminophenyl)ethanone

InChI

InChI=1S/C8H9ClN2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4,10-11H2

InChI Key

AMEYPXQPBKGNSF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)C(=O)CCl

Canonical SMILES

C1=CC(=C(C=C1N)N)C(=O)CCl

synonyms

Ethanone, 2-chloro-1-(2,4-diaminophenyl)- (9CI)

Origin of Product

United States

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